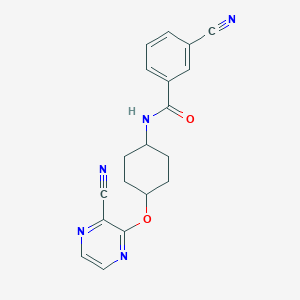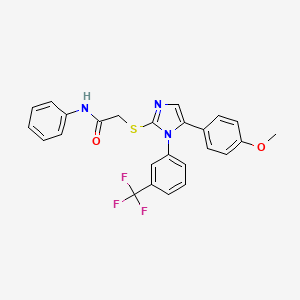![molecular formula C14H10Cl2N4O2S B2485671 5-(6,7-dicloro-2,3-dihidro-1,4-benzodioxin-5-il)[1,2,4]triazolo[1,5-a]pirimidin-2-il metil sulfuro CAS No. 861210-32-4](/img/structure/B2485671.png)
5-(6,7-dicloro-2,3-dihidro-1,4-benzodioxin-5-il)[1,2,4]triazolo[1,5-a]pirimidin-2-il metil sulfuro
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(6,7-Dichloro-2,3-dihydro-1,4-benzodioxin-5-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl methyl sulfide is a useful research compound. Its molecular formula is C14H10Cl2N4O2S and its molecular weight is 369.22. The purity is usually 95%.
BenchChem offers high-quality 5-(6,7-Dichloro-2,3-dihydro-1,4-benzodioxin-5-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl methyl sulfide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(6,7-Dichloro-2,3-dihydro-1,4-benzodioxin-5-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl methyl sulfide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Los investigadores han estudiado la capacidad del compuesto para inhibir el crecimiento microbiano. Sus características estructurales, incluyendo la porción dicloro-benzodioxina, contribuyen a sus efectos antimicrobianos. Se necesitan más estudios para comprender su mecanismo de acción y posibles aplicaciones clínicas .
- El sistema de anillo triazolo-pirimidina del compuesto puede desempeñar un papel en la actividad antiviral. Los científicos han explorado su eficacia contra virus específicos, como el virus del herpes simple (VHS) o la influenza. El esclarecimiento de sus interacciones con las proteínas virales podría conducir al desarrollo de nuevos fármacos antivirales .
- Algunas investigaciones sugieren que los derivados de este compuesto exhiben efectos antihipertensivos. Los investigadores han estudiado su impacto en la regulación de la presión arterial, posiblemente a través de interacciones con canales iónicos o receptores .
- El andamiaje benzodioxinil-triazolopirimidina ha sido evaluado por su potencial en el manejo de la diabetes. Puede modular el metabolismo de la glucosa o las vías de señalización de la insulina. Se necesitan más estudios para validar su eficacia y seguridad .
- Los datos preliminares indican que ciertos derivados poseen propiedades anticancerígenas. Estos compuestos podrían interferir con el crecimiento de las células tumorales, la apoptosis o la angiogénesis. Los investigadores continúan explorando su potencial como terapéuticos para el cáncer .
- La modulación alostérica positiva del compuesto de los receptores AMPA ha despertado interés. Los receptores AMPA juegan un papel crucial en la transmisión sináptica y la memoria. Investigar su impacto en la función neuronal podría conducir a nuevos tratamientos para trastornos neurológicos .
Actividad Antimicrobiana
Propiedades Antivirales
Potencial Antihipertensivo
Efectos Antidiabéticos
Actividad Anticancerígena
Modulación del Receptor AMPA
Mecanismo De Acción
Target of Action
Many compounds with similar structures are known to interact with various enzymes or receptors in the body. For instance, compounds containing the imidazole moiety are known to interact with a broad range of targets due to their diverse chemical and biological properties .
Mode of Action
The mode of action would depend on the specific target. For example, some imidazole derivatives are known to inhibit certain enzymes, thereby modulating the biochemical pathways in which these enzymes are involved .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. For example, compounds containing the 1,4-benzodioxin moiety are often highly soluble in water and other polar solvents , which could influence their absorption and distribution in the body.
Propiedades
IUPAC Name |
5-(6,7-dichloro-2,3-dihydro-1,4-benzodioxin-5-yl)-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N4O2S/c1-23-14-18-13-17-8(2-3-20(13)19-14)10-11(16)7(15)6-9-12(10)22-5-4-21-9/h2-3,6H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PATBVBKFXOCMOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN2C=CC(=NC2=N1)C3=C4C(=CC(=C3Cl)Cl)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
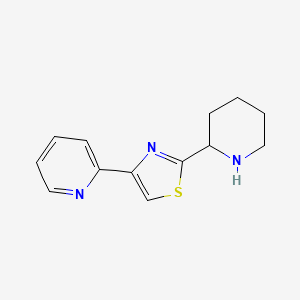
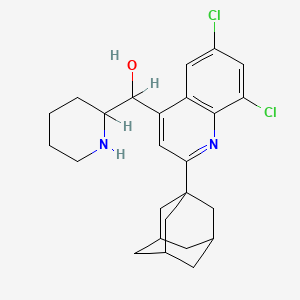
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-isopropoxybenzamide hydrochloride](/img/structure/B2485593.png)
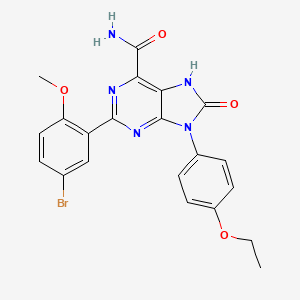

![11-[(furan-3-yl)methyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one hydrochloride](/img/structure/B2485598.png)

![2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2485602.png)
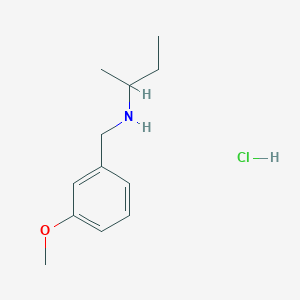
![N-(3-{[1,1'-biphenyl]-4-amido}naphthalen-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2485606.png)
![3,4,5-Triethoxy-N-{2-[(3-methyl-1,2,4-oxadiazol-5-YL)methyl]phenyl}benzamide](/img/structure/B2485607.png)
![(2Z)-4-{[3-(ethoxycarbonyl)-4-ethyl-5-methylthiophen-2-yl]amino}-4-oxobut-2-enoic acid](/img/structure/B2485608.png)
